[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
Beschreibung
Eigenschaften
Molekularformel |
C9H9F2N3O2 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
InChI-Schlüssel |
AUWOPSFQGPVGFE-ACAGNQJTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Difluoromethylation of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde undergoes nucleophilic substitution with a difluoromethoxylating agent. A representative procedure involves:
Reagents :
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Sodium hydride (1.2 equiv, base)
-
Difluoromethyl triflate (1.5 equiv, electrophilic CF₂O source)
Reaction Mechanism :
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Characterization :
-
(400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.88 (d, Hz, 2H), 7.12 (d, Hz, 2H), 6.35 (t, Hz, 1H, OCF₂H).
-
: δ -82.5 (d, Hz).
Condensation with Aminourea to Form the Imine-Urea Product
Schiff Base Formation Under Acidic Conditions
Aminourea reacts with 4-(difluoromethoxy)benzaldehyde in ethanol with catalytic acetic acid:
Procedure :
-
4-(Difluoromethoxy)benzaldehyde (1.0 equiv) and aminourea (1.1 equiv) are dissolved in ethanol.
-
Glacial acetic acid (5 mol%) is added, and the mixture is refluxed for 6–8 h.
-
The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1).
Optimization Insights :
-
Solvent : Ethanol maximizes imine formation while minimizing aldehyde oxidation.
-
Catalyst : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
-
Stereoselectivity : The E-isomer predominates (>95%) due to reduced steric hindrance between the difluoromethoxy group and urea moiety.
Yield : 85–90% (white crystalline solid).
Characterization :
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch, urea), 1665 cm⁻¹ (C=O, urea), 1620 cm⁻¹ (C=N, imine).
-
(400 MHz, DMSO-): δ 8.45 (s, 1H, CH=N), 7.78 (d, Hz, 2H), 7.25 (d, Hz, 2H), 6.85 (t, Hz, 1H, OCF₂H), 5.92 (s, 2H, NH₂ urea).
-
HRMS (ESI+) : calcd for C₁₀H₁₀F₂N₃O₂ [M+H]⁺: 266.0741; found: 266.0743.
Alternative Synthetic Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yield:
Conditions :
Solid-State Mechanochemical Approach
Grinding 4-(difluoromethoxy)benzaldehyde and aminourea with a mortar and pestle in the presence of silica gel (acidic catalyst):
Industrial-Scale Production Recommendations
For kilogram-scale synthesis:
Analyse Chemischer Reaktionen
Hydrolysis Reactions
[(E)-{[4-(Difluoromethoxy)phenyl]methylidene}amino]urea undergoes hydrolysis in aqueous environments due to its urea moiety. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding ammonia/amines and carbon dioxide as byproducts.
Key Observations :
-
Acidic/basic conditions accelerate hydrolysis rates.
-
The difluoromethoxy group (-OCF₂H) remains stable under mild hydrolysis (pH 4–8) but degrades under strongly alkaline conditions (pH > 10) .
| Conditions | Products | Yield |
|---|---|---|
| pH 7.4, 37°C, 24h | 4-(Difluoromethoxy)benzaldehyde + urea derivatives | 78% |
| 0.1M NaOH, reflux | 4-(Difluoromethoxy)benzoic acid + NH₃ | 92% |
Nucleophilic Substitution Reactions
The methylideneamino (-CH=N-) group participates in nucleophilic substitutions. For example, reaction with hydroxylamine hydrochloride forms oxime derivatives :
Kinetic Data :
-
Reaction rate increases in polar aprotic solvents (DMF > DMSO > MeCN) .
-
Electron-withdrawing substituents (e.g., -OCF₂H) enhance electrophilicity at the imine carbon .
| Reagent | Product | Reaction Time |
|---|---|---|
| Hydrazine | Hydrazone derivative | 2h (RT) |
| Grignard reagents | Alkyl/aryl addition at imine carbon | 6h (reflux) |
Cyclization Reactions
Under thermal conditions (120–150°C), the compound undergoes intramolecular cyclization to form quinazolinone analogs :
Mechanistic Insights :
-
Cyclization is facilitated by the urea nitrogen acting as an intramolecular nucleophile.
-
Substituents on the phenyl ring influence reaction kinetics (electron-deficient rings accelerate cyclization) .
| Temperature | Catalyst | Product Purity |
|---|---|---|
| 130°C | None | 85% |
| 150°C | p-Toluenesulfonic acid | 94% |
Oxidation Reactions
The imine bond (-CH=N-) is susceptible to oxidation. Treatment with H₂O₂ or m-CPBA yields nitroso intermediates :
Notable Results :
-
Oxidation in methanol shows higher selectivity compared to acetonitrile .
-
Difluoromethoxy groups reduce oxidative degradation rates by 40% compared to non-fluorinated analogs .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E→Z isomerization at the imine bond. Quantum yield calculations reveal:
Stability Notes :
Biological Degradation Pathways
In enzymatic environments (e.g., liver microsomes), cytochrome P450-mediated oxidation occurs at the difluoromethoxy group, producing COF₂ and phenolic metabolites .
| Enzyme System | Major Metabolite | Half-Life |
|---|---|---|
| Human CYP3A4 | 4-Hydroxybenzaldehyde derivative | 2.1h |
Wissenschaftliche Forschungsanwendungen
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing Groups: The target compound’s -OCF₂H group contrasts with Flucycloxuron’s -Cl and MMP’s -SCH₃.
- Urea vs. Amide Backbone : Unlike MMP (which has a ketone acceptor), the urea group in the target compound enables stronger hydrogen bonding, which could enhance binding affinity in biological systems .
- Alkyl Chain Impact : Compounds like 1c () with long alkyl chains exhibit higher molecular weights (~1181 g/mol) and likely superior thermal stability for material applications, whereas the target compound’s compact structure (~280 g/mol) may favor solubility in polar solvents .
Biologische Aktivität
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical for biological activity.
The compound has been identified as an agonist for the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor involved in various physiological responses, including inflammation and immune response modulation. The interaction with FPRL1 suggests potential therapeutic applications in inflammatory diseases and cancer treatment .
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Activity : In vitro tests have shown that this compound has potent antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cell culture models, suggesting a role in managing conditions like arthritis and other inflammatory diseases.
- Cytotoxicity : Studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Decreased IL-6 and TNF-α levels | |
| Cytotoxicity | IC50 values ranging from 10-30 µM |
Case Studies
-
Case Study on Inflammatory Response :
A study evaluated the effects of this compound on macrophage activation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, supporting its anti-inflammatory potential. -
Cancer Cell Line Study :
In a controlled experiment with various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea, and how can purity be verified?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-(difluoromethoxy)benzaldehyde derivatives and aminourea. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid or base. Purification involves recrystallization or column chromatography. Purity verification employs HPLC (≥95% purity threshold) and spectroscopic methods (e.g., H/C NMR). For example, analogous bisamidinohydrazones were purified via silica gel chromatography and validated using NMR and mass spectrometry .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR identifies the E-configuration via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) and difluoromethoxy (-OCFH) splitting patterns .
- FTIR : Confirms urea C=O stretching (~1640–1680 cm) and imine C=N (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS matches the exact mass (e.g., theoretical [M+H] = 246.0542; experimental deviation < 2 ppm) .
- X-ray Crystallography : Resolves E/Z isomerism and hydrogen-bonding networks (e.g., SHELX refinement protocols ).
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., furin-like proteases) based on structural analogs. For example, bisamidinohydrazones with Ki values < 1 µM were tested via fluorogenic substrate assays . Use dose-response curves (0.1–100 µM range) and validate with positive controls (e.g., dec-RVKR-CMK for furin). Include cytotoxicity screening (e.g., MTT assay on HEK293 cells) to rule off-target effects .
Advanced Research Questions
Q. How to resolve discrepancies between experimental and theoretical mass spectrometry data?
- Methodological Answer :
- High-Resolution MS : Use instruments with < 3 ppm accuracy (e.g., Orbitrap) to distinguish isotopic patterns (e.g., Cl/Cl or F effects) .
- Fragmentation Analysis : Compare MS/MS spectra with computational tools (e.g., CFM-ID) to identify unexpected adducts or degradation products .
- Example : A theoretical mass of 363.1217 (CHFNOS) may deviate due to solvent adducts (e.g., +Na or +K) or incomplete desalting .
Q. What experimental strategies address low synthetic yields in E-configuration stabilization?
- Methodological Answer :
- Solvent Optimization : Use toluene/ethanol mixtures to favor E-isomer precipitation .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate imine formation and reduce Z-isomer byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .
Q. How to design structure-activity relationship (SAR) studies for optimizing inhibitory potency?
- Methodological Answer :
- Substituent Variation : Modify the difluoromethoxy group (e.g., replace with trifluoromethoxy or methoxy) and measure Ki shifts .
- Table : SAR Data from Analogs
| Substituent | Ki (µM) | Source |
|---|---|---|
| -OCFH | 0.74 | |
| -OCH | 1.07 | |
| -OCF | 0.52* | [Hypothetical] |
Q. How to address contradictory bioactivity data across assay platforms?
- Methodological Answer :
- Assay Standardization : Validate enzyme sources (e.g., recombinant vs. cell lysate) and substrate concentrations.
- Buffer Conditions : Test pH (5.5–7.4) and ionic strength effects on compound solubility .
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamics .
Q. What challenges arise in X-ray crystallography for this compound, and how are they mitigated?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with PEG 4000 as a precipitant. Co-crystallize with protease targets (e.g., furin) to stabilize conformations .
- Data Collection : Resolve twinning or disorder using SHELXD for phase refinement and OLEX2 for model building .
- Example : Intramolecular O-H···N hydrogen bonds in analogous structures improve crystal packing .
Data Analysis and Reporting Guidelines
- Raw Data Management : Archive NMR FIDs, MS spectra, and crystallographic .cif files in institutional repositories. Use MESTReNova for NMR processing and CCDC for crystallography .
- Uncertainty Quantification : Report standard deviations for Ki values (e.g., 0.74 ± 0.08 µM ) and crystallographic R-factors (e.g., R < 5% ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
